

Methodology for Long-Term In Vitro Cell Tracking with 6-CFDA SE

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Compound of Interest

Compound Name: 6-CFDA N-succinimidyl ester

Cat. No.: B122585

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Application Note & Protocol

Introduction

Long-term tracking of cells in vitro is a critical technique in various fields of biological research, including immunology, cancer biology, and developmental biology. It allows for the monitoring of cell proliferation, migration, differentiation, and cell-cell interactions over extended periods. 5(6)-Carboxyfluorescein diacetate succinimidyl ester (6-CFDA SE) is a reliable and widely used fluorescent dye for these applications. This application note provides a detailed methodology for the use of 6-CFDA SE for long-term in vitro cell tracking, aimed at researchers, scientists, and drug development professionals.

6-CFDA SE is a cell-permeable compound that is non-fluorescent until it enters a viable cell.^[1] Once inside the cell, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).^{[2][3]} The succinimidyl ester group then forms covalent bonds with intracellular proteins, ensuring the stable and long-term retention of the fluorescent dye within the cell.^{[1][4]} As cells divide, the CFSE fluorescence is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.^{[2][3]} This property allows for the tracking of cell proliferation for up to eight or more generations.^{[5][6]}

Data Presentation

Effective and reproducible cell tracking with 6-CFDA SE is highly dependent on the optimization of staining parameters for the specific cell type and experimental conditions. The following tables provide recommended starting concentrations and key experimental parameters. It is crucial to perform a titration to determine the optimal conditions for your specific application to ensure bright, uniform staining with minimal cytotoxicity.[\[2\]](#)[\[7\]](#)

Table 1: Recommended Starting Concentrations for 6-CFDA SE Staining

| Application | Cell Type | Recommended Starting Concentration (μM) | Incubation Time (minutes) |
|-------------------------------|------------------------------------|---|---------------------------|
| In Vitro Cell Proliferation | Lymphocytes, PBMCs | 0.5 - 5 | 5 - 15 |
| In Vitro Cell Proliferation | Adherent Cells (e.g., Fibroblasts) | 1 - 10 | 10 - 20 |
| Long-Term Tracking (> 3 days) | Various | 5 - 10 | 10 - 20 |
| In Vivo Cell Tracking | Various | 2 - 5 | 5 - 10 |
| Microscopy | Various | up to 25 | 10 - 20 |

Table 2: Key Experimental Parameters and Recommendations

| Parameter | Recommended Range/Condition | Notes |
|---------------------------|--|---|
| Cell Density for Staining | 1×10^6 to 5×10^7 cells/mL | Higher densities are often used for in vivo tracking experiments. [2] |
| Staining Temperature | Room Temperature or 37°C | 37°C is commonly used. [2] |
| Staining Buffer | PBS or HBSS with 0.1% BSA | Serum-free buffer is recommended for the staining step to prevent premature hydrolysis of the dye. |
| Quenching Solution | Complete cell culture medium (e.g., RPMI with 10% FBS) | The protein in the serum helps to inactivate any unreacted dye. [7] |
| Post-Staining Incubation | 5 minutes at 37°C after the second wash | This step allows for the diffusion of any remaining unreacted dye out of the cells. [7] |
| Cell Viability | >95% | High concentrations of 6-CFDA SE can be toxic; it is essential to determine the lowest effective concentration. [7] [8] |

Experimental Protocols

The following are detailed protocols for staining suspension and adherent cells with 6-CFDA SE.

Protocol 1: Staining of Suspension Cells (e.g., Lymphocytes, PBMCs)

Materials:

- 6-CFDA SE stock solution (e.g., 2 mM in dry DMSO)[\[7\]](#)

- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA[2]
- Complete cell culture medium (e.g., RPMI with 10% FBS)[2]
- Suspension cells of interest

Procedure:

- Prepare a single-cell suspension of your cells in PBS or HBSS with 0.1% BSA at a concentration of 1×10^6 to 5×10^7 cells/mL.[7][9]
- Prepare a 2x working solution of 6-CFDA SE in PBS/0.1% BSA. For a final concentration of 2 μ M, prepare a 4 μ M working solution.[2]
- Add an equal volume of the 2x 6-CFDA SE working solution to the cell suspension.[7]
- Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[2]
- To stop the staining reaction, add 5 volumes of ice-cold complete cell culture medium.[4]
- Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with complete culture medium.[7]
- After the second wash, resuspend the cells in fresh, pre-warmed complete culture medium and incubate for at least 5 minutes at 37°C to allow any remaining unreacted dye to diffuse out.[7]
- Centrifuge the cells one final time and resuspend in fresh culture medium for your long-term in vitro experiment.

Protocol 2: Staining of Adherent Cells (e.g., Fibroblasts)

Materials:

- 6-CFDA SE stock solution (e.g., 5 mM in dry DMSO)[4]
- Phosphate-Buffered Saline (PBS) or other suitable serum-free buffer

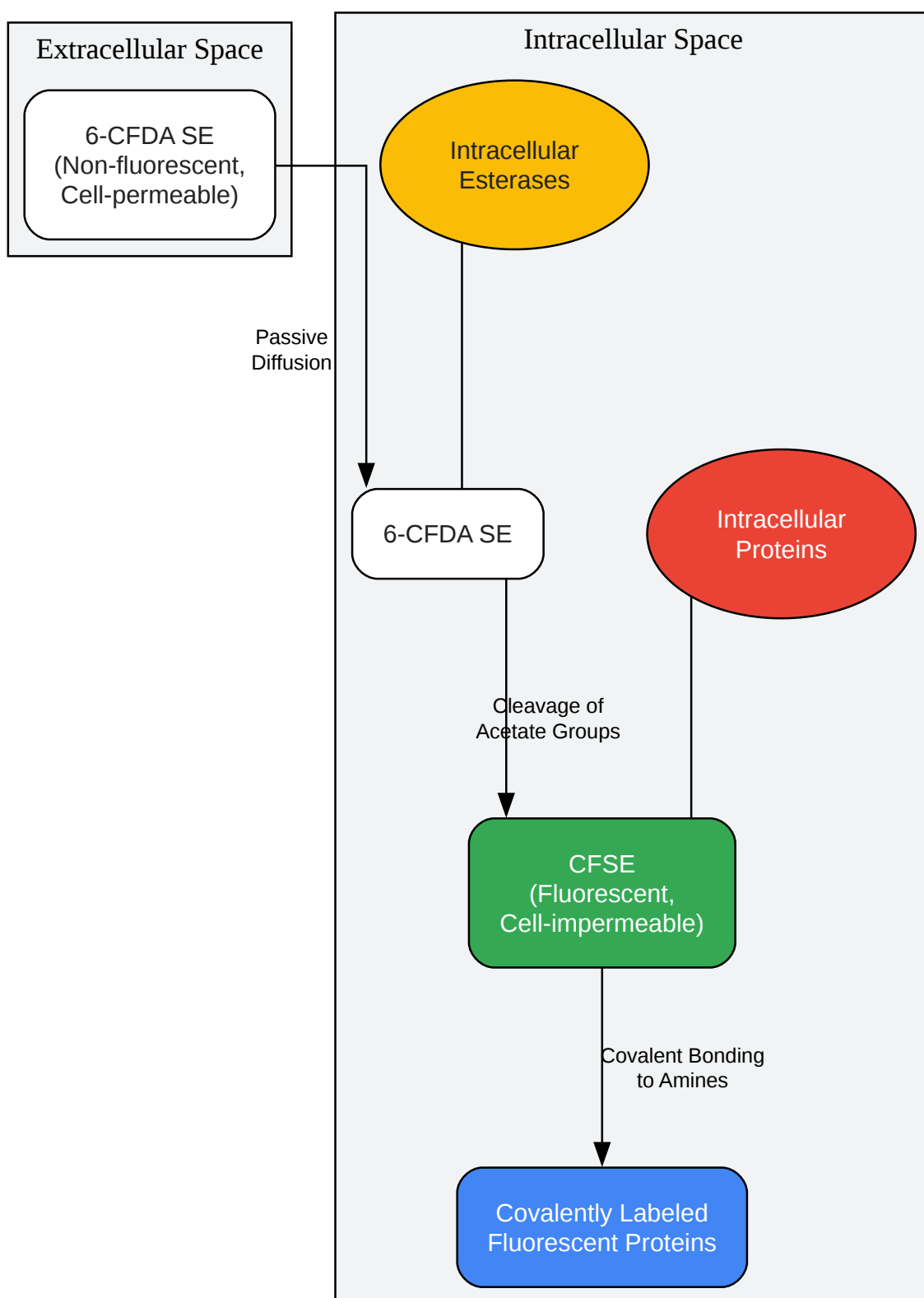
- Complete cell culture medium
- Adherent cells cultured in a petri dish or on coverslips

Procedure:

- Grow adherent cells to the desired confluency.
- Prepare a 1x working solution of 6-CFDA SE in pre-warmed (37°C) PBS or other suitable serum-free buffer to the desired final concentration (e.g., 1-10 μM).[\[4\]](#)
- Aspirate the culture medium from the cells and wash once with PBS.
- Add the pre-warmed 6-CFDA SE working solution to the cells, ensuring the entire surface is covered.
- Incubate for 10-20 minutes at 37°C, protected from light.
- Aspirate the 6-CFDA SE solution and wash the cells twice with complete culture medium.[\[2\]](#)
- Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow for the complete conversion of 6-CFDA SE to fluorescent CFSE.[\[4\]](#)[\[10\]](#)
- The cells are now ready for long-term in vitro tracking.

Mandatory Visualizations

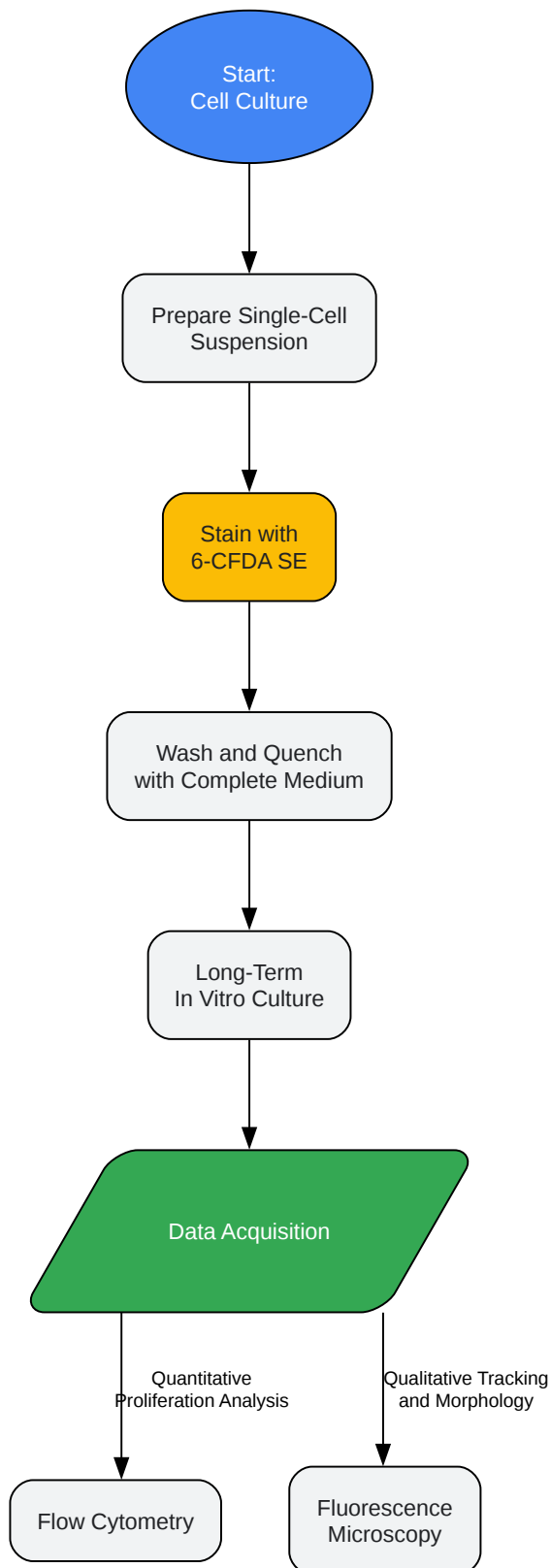
Mechanism of Action of 6-CFDA SE



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Caption: Mechanism of 6-CFDA SE activation within a viable cell.

Experimental Workflow for In Vitro Cell Tracking



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Caption: General workflow for long-term in vitro cell tracking using 6-CFDA SE.

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